2,5-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex synthetic compound with potential applications in medicinal chemistry. Its unique structure includes a benzenesulfonamide core, methoxy substituents, and a piperidine moiety, which contribute to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 368.43 g/mol.
This compound is classified under sulfonamides, which are known for their antibacterial properties. It is synthesized through multi-step organic reactions involving various reagents and catalysts. The presence of methoxy groups and a piperidinyl moiety enhances its potential therapeutic effects, making it a subject of interest in drug discovery.
The synthesis of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves several key steps:
Industrial production may utilize automated synthesis techniques to enhance yield and purity, ensuring consistent quality for research applications.
The molecular structure of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be represented as follows:
InChI=1S/C18H24N2O4S/c1-13(2)14-10-15(11-16(14)26-3)20(24)21-17-7-6-8-18(21)22-9-4-5-12(22)19/h6-11H,4-5,19H2,1-3H3,(H,20,24)This representation highlights the connectivity between atoms within the compound, showcasing its complexity and functional groups that may influence its biological activity.
The chemical reactivity of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be explored through various reactions:
The understanding of these reactions is crucial for optimizing the compound's efficacy in therapeutic applications.
The mechanism of action for 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
The physical properties of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to extreme pH or temperature variations.
The potential applications of 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide extend into various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5